molecular formula C18H17N3O3S B11080565 3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11080565
M. Wt: 355.4 g/mol
InChI Key: ZZEUKJQHUWCEHZ-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a thienopyridine core, and an amino group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a benzodioxole boronic acid or stannane.

    Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol: Shares the benzodioxole moiety but differs in the core structure and functional groups.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and exhibits similar biological activities but has a different core structure.

Uniqueness

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of the benzodioxole moiety, thienopyridine core, and amino group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-8-9(2)14-15(19)16(25-18(14)20-10(8)3)17(22)21-11-4-5-12-13(6-11)24-7-23-12/h4-6H,7,19H2,1-3H3,(H,21,22)

InChI Key

ZZEUKJQHUWCEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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